2-hydroxy-3-methoxybenzaldehyde semicarbazone
Description
2-Hydroxy-3-methoxybenzaldehyde semicarbazone (HMBS) is a semicarbazone derivative synthesized via the condensation of 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride using sodium acetate as a catalyst . Single crystals of HMBS are grown via slow evaporation in a DMF-ethanol solvent mixture, yielding monoclinic crystals (space group P21/c) stabilized by intermolecular hydrogen bonding . Spectral characterization (FT-IR, FT-Raman, ¹H/¹³C-NMR) confirms its tautomeric equilibrium and structural integrity, with the semicarbazone moiety acting as a tridentate O,N,O-donor ligand . Additionally, its thiosemicarbazone analog shows semiconducting behavior, attributed to π-π stacking interactions .
Structure
3D Structure
Properties
IUPAC Name |
[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O3/c1-15-7-4-2-3-6(8(7)13)5-11-12-9(10)14/h2-5,13H,1H3,(H3,10,12,14)/b11-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKOBNBQXPXQGHZ-VZUCSPMQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)C=NNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1O)/C=N/NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80425257 | |
| Record name | Hydrazinecarboxamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58336-41-7 | |
| Record name | Hydrazinecarboxamide, 2-[(2-hydroxy-3-methoxyphenyl)methylene]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80425257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-HYDROXY-3-METHOXYBENZALDEHYDE SEMICARBAZONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Hydroxy-3-methoxybenzaldehyde semicarbazone is synthesized through a reaction between 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride, using sodium acetate as a catalyst. The reaction is typically carried out in a mixture of dimethylformamide (DMF) and ethanol at room temperature. The product is then purified by recrystallization from the same solvent mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent ratios, and catalyst concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-3-methoxybenzaldehyde semicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the semicarbazone group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Synthesis and Characterization
Synthesis : HMBS is synthesized through a reaction between 2-hydroxy-3-methoxybenzaldehyde and semicarbazide hydrochloride, often using sodium acetate as a catalyst. The synthesis typically involves the slow evaporation of solvents like DMF (Dimethylformamide) and ethanol to yield high-quality single crystals suitable for further characterization .
Characterization Techniques :
- Spectroscopy : Fourier Transform Infrared (FTIR) and Raman spectroscopy are utilized to identify functional groups within the compound.
- Nuclear Magnetic Resonance (NMR) : Both and NMR techniques help elucidate the molecular structure.
- X-ray Diffraction : Single-crystal X-ray diffraction provides detailed insights into the crystal structure and lattice parameters .
Coordination Chemistry
HMBS serves as a versatile ligand in coordination chemistry, forming complexes with various metal ions such as cobalt(II) and nickel(II). These metal complexes exhibit distinct structural and electronic properties that enhance their biological activities.
Metal Complex Formation :
- The coordination of HMBS with metal ions often results in octahedral geometries, significantly altering the biological activity compared to the free ligand.
- The complexes have been characterized using techniques like IR spectroscopy, UV-visible spectroscopy, and thermal analysis, confirming their stability and coordination modes .
Antimicrobial Activity
Research indicates that HMBS and its metal complexes possess significant antimicrobial properties. The effectiveness of these compounds has been evaluated against various bacterial strains using disc diffusion methods.
Key Findings :
- Metal complexes derived from HMBS show enhanced antimicrobial activity compared to the free ligand.
- The minimum inhibitory concentration (MIC) values indicate that these complexes are particularly effective against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) and Gram-negative bacteria like Klebsiella pneumoniae .
| Compound | Tested Organism | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|---|
| HMBS | MRSA | 8 | 50 |
| Co(HMBS) | MRSA | 12 | 25 |
| Ni(HMBS) | Klebsiella | 10 | 30 |
Antioxidant Properties
The antioxidant activity of HMBS and its metal complexes has been assessed using various assays. The results suggest that these compounds can scavenge free radicals effectively.
Activity Assessment :
- The antioxidant capacity increases with concentration, with ligands exhibiting higher activity than their corresponding metal complexes.
- At a concentration of 100 µg/mL, HMBS shows an antioxidant activity of approximately 99.46%, outperforming standard antioxidants like ascorbic acid .
Other Applications
Beyond antimicrobial and antioxidant activities, HMBS has potential applications in:
- Catalysis : The ability of HMBS to form stable metal complexes makes it suitable for catalytic processes in organic synthesis.
- Pharmaceutical Development : Due to its bioactivity, HMBS is being explored for potential therapeutic applications, particularly in drug design targeting bacterial infections .
Mechanism of Action
The mechanism of action of 2-hydroxy-3-methoxybenzaldehyde semicarbazone involves its interaction with molecular targets through its functional groups. The semicarbazone group can coordinate with metal ions, forming stable complexes that exhibit unique properties. Additionally, the compound’s aromatic ring and hydroxyl group contribute to its reactivity and ability to participate in various chemical reactions.
Comparison with Similar Compounds
Comparison with Similar Semicarbazone Derivatives
Structural and Functional Group Variations
Semicarbazones share a common pharmacophore (R₁R₂C=N–NH–CO–NH₂) but differ in substituents on the aldehyde/ketone and semicarbazide moieties. Below is a comparative analysis of HMBS with structurally/functionally related derivatives:
Key Comparative Insights
Antimicrobial Activity :
- HMBS and its vanadium complexes exhibit antileishmanial activity (IC₅₀: 5–10 µM) comparable to amphotericin B but with lower cytotoxicity . In contrast, p-isopropylbenzaldehyde semicarbazone shows broader antimicrobial effects (MIC: 12.5 µg/mL vs. S. aureus) due to enhanced membrane penetration from the isopropyl group .
- 2-Nitrobenzaldehyde semicarbazone lacks direct antimicrobial action but serves as a critical analytical tool for detecting nitrofurans in tissues .
The –OCH₃ group in HMBS may reduce blood-brain barrier permeability compared to lipophilic –Br or –F substituents . N-(2,6-Dimethylphenyl) derivatives exhibit superior safety profiles (TD₅₀ > 500 mg/kg) due to steric hindrance minimizing off-target interactions .
Material Science Applications: HMBS’s thiosemicarbazone analog demonstrates semiconducting behavior (conductivity: 10⁻⁴ S/cm) via π-π stacking, outperforming non-methoxy analogs like benzaldehyde semicarbazone .
Thermal Stability: HMBS decomposes at 220°C, similar to 4-fluorophenoxybenzaldehyde semicarbazone (TGA onset: 215°C) . Nitro-substituted derivatives (e.g., 2-nitrobenzaldehyde semicarbazone) show lower thermal stability (TGA onset: 180°C) due to electron-withdrawing –NO₂ groups .
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for preparing 2-hydroxy-3-methoxybenzaldehyde semicarbazone, and how does pH influence reaction efficiency?
- Methodological Answer : The compound is synthesized via condensation of 2-hydroxy-3-methoxybenzaldehyde with semicarbazide in an acid-catalyzed medium. Sodium acetate is often added to buffer the reaction, optimizing pH (~4–5) to enhance nucleophilic attack by semicarbazide. Yields depend on reaction time, temperature (typically reflux in ethanol), and stoichiometric ratios. Characterization involves FT-IR (C=O and N–H stretches), NMR (imine proton at δ ~8–9 ppm), and elemental analysis .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this semicarbazone and its metal complexes?
- Methodological Answer :
- Spectroscopy : FT-IR identifies coordination via shifts in C=O (amide I band) and N–H stretches. Electronic spectra (UV-Vis) detect d-d transitions in metal complexes.
- X-ray crystallography : Resolves crystal packing, hydrogen-bonding networks (e.g., O–H⋯O/N interactions), and chelation geometry (e.g., N,O-bidentate or tridentate binding). SHELX software is widely used for structure refinement .
- Thermal analysis (TGA/DSC) : Determines decomposition patterns and stability up to ~200–300°C .
Q. How do transition metals influence the coordination chemistry of this semicarbazone?
- Methodological Answer : The ligand binds via the phenolic oxygen, methoxy oxygen, and imine nitrogen, forming stable 5- or 6-membered chelate rings. For example:
- Cu(II) : Forms square-planar or octahedral complexes, enhancing redox activity.
- VO(IV) : Exhibits anti-leishmanial activity (IC₅₀ = 2.75 μM against L. panamensis promastigotes) .
- Zn(II)/Fe(II) : Alters ligand field parameters, affecting magnetic and catalytic properties .
Advanced Research Questions
Q. What computational strategies are used to correlate the electronic structure of this semicarbazone with its bioactivity or semiconducting behavior?
- Methodological Answer :
- DFT calculations : Optimize geometry, predict frontier molecular orbitals (HOMO-LUMO gaps), and map electrostatic potentials to identify charge-transfer interactions. For example, HOMO localizes on the semicarbazone moiety, while LUMO resides on the methoxybenzaldehyde ring, enabling intramolecular charge transfer (ICT) .
- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., π⋯π stacking, C–H⋯O) in crystals, correlating with stability and semiconductivity (e.g., conductivity ~10⁻⁴ S/cm) .
Q. How do non-covalent interactions in crystal lattices affect the polymorphic forms and functional properties of this compound?
- Methodological Answer : Polymorphs arise from variations in hydrogen-bonding (e.g., N–H⋯O vs. O–H⋯N) and π-stacking motifs. For instance, a study of N-(2-hydroxy-3-methoxy-5-methylbenzylidene)semicarbazide revealed two conformers stabilized by C–H⋯N and O–H⋯O interactions, impacting dielectric properties and microhardness .
Q. What evidence supports the anti-leishmanial and antifungal potential of metal complexes derived from this semicarbazone?
- Methodological Answer :
- Biological assays : Vanadium(IV) complexes showed IC₅₀ = 2.74 μM (promastigotes) and 19.52 μM (amastigotes) against L. panamensis, with low cytotoxicity in THP-1 cells .
- Antifungal activity : Analogous semicarbazones exhibited MIC = 0.156 μmol/mL against C. albicans, comparable to ketoconazole. Molecular docking studies suggest binding to fungal cytochrome P450 .
Q. How can catalytic applications of Rh(I) complexes with transformed semicarbazone ligands be rationalized?
- Methodological Answer : Wilkinson’s catalyst ([Rh(PPh₃)₃Cl]) mediates C–N bond cleavage in para-nitrobenzaldehyde semicarbazone, generating dianionic ligands that coordinate Rh(I) as C,N,O- or O,N,O-donors. These complexes show redox activity (E₁/₂ = 0.52–0.97 V vs. SCE) and catalytic potential in hydrogenation or C–C coupling .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
